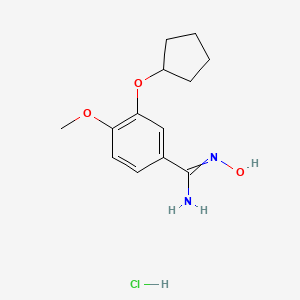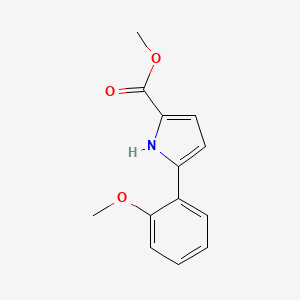![molecular formula C13H13F2NO3 B11816575 Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)
Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate typically involves the reaction of 2,6-difluoroaniline with ethyl cyclopropanecarboxylate in the presence of a coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylate (ACC): A precursor in the biosynthesis of ethylene in plants.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazoles: Compounds with significant biological activities, such as antifungal and antibacterial properties.
Uniqueness: Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its difluorophenyl group and cyclopropane ring contribute to its stability and reactivity, making it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C13H13F2NO3 |
|---|---|
Peso molecular |
269.24 g/mol |
Nombre IUPAC |
ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13F2NO3/c1-2-19-12(18)13(6-7-13)11(17)16-10-8(14)4-3-5-9(10)15/h3-5H,2,6-7H2,1H3,(H,16,17) |
Clave InChI |
MXFLYXCPVLZHTI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC1)C(=O)NC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1'-(2,2,2-trifluoroacetyl)oxyspiro[3-oxabicyclo[3.1.0]hexane-4,3'-azetidine]-1-carboxylate](/img/structure/B11816500.png)



![Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11816523.png)
![(2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate](/img/structure/B11816530.png)




![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
![(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11816570.png)

